molecular formula C19H13ClN4OS B276163 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No. B276163
M. Wt: 380.9 g/mol
InChI Key: MENDFHBNNMNEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone, also known as CTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPE is a thioether derivative of pyridazinone, which has been reported to exhibit a wide range of biological activities.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has also been reported to have neuroprotective effects and improve cognitive function. Moreover, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has been found to have potential applications in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is not fully understood. However, it has been reported to act through various pathways, including the inhibition of NF-κB signaling, the activation of AMPK pathway, and the modulation of oxidative stress. 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has also been reported to interact with various molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has also been reported to have anti-oxidant effects by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes. Moreover, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has been found to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is stable under different conditions and can be stored for extended periods. However, there are also some limitations to using 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Moreover, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the research on 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone. One of the areas that require further investigation is its mechanism of action. Understanding how 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone interacts with different molecular targets can help design more effective therapies. Moreover, more studies are needed to evaluate the safety and efficacy of 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone in vivo. Additionally, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone can be modified to improve its pharmacokinetic properties, which can enhance its therapeutic potential. Finally, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone can be used as a lead compound to design new drugs with improved activity and specificity.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a chemical compound that has potential applications in various fields, including medicine, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. The future directions for the research on 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone include improving its pharmacokinetic properties, designing new drugs based on its structure, and studying its interaction with different molecular targets.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone involves the reaction of 4-chlorobenzaldehyde with 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroacetate to yield the final product, 1-(4-Chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone. The overall yield of the synthesis is reported to be around 60%.

properties

Molecular Formula

C19H13ClN4OS

Molecular Weight

380.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H13ClN4OS/c20-15-8-6-14(7-9-15)17(25)12-26-19-22-21-18-11-10-16(23-24(18)19)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

MENDFHBNNMNEDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2

Origin of Product

United States

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